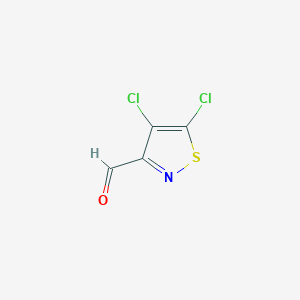

4,5-Dichloroisothiazol-3-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4HCl2NOS |

|---|---|

Molecular Weight |

182.03 g/mol |

IUPAC Name |

4,5-dichloro-1,2-thiazole-3-carbaldehyde |

InChI |

InChI=1S/C4HCl2NOS/c5-3-2(1-8)7-9-4(3)6/h1H |

InChI Key |

AEYRZYFKLNIPRT-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)C1=NSC(=C1Cl)Cl |

Origin of Product |

United States |

Advanced Methodologies for the Chemical Synthesis of 4,5 Dichloroisothiazol 3 Carbaldehyde

Foundational Synthetic Pathways and Their Mechanistic Underpinnings

The synthesis and utilization of 4,5-Dichloroisothiazol-3-carbaldehyde are grounded in fundamental principles of heterocyclic chemistry. Its structure, featuring an aldehyde group on a dichlorinated isothiazole (B42339) ring, allows it to be both a target for synthesis and a building block for more complex molecules.

Multi-Component Reactions Employing 4,5-Dichloroisothiazole-3-carbaldehyde as a Crucial Starting Material

Multi-component reactions (MCRs), which combine three or more reactants in a single operation, are highly valued for their efficiency and atom economy in generating molecular complexity. nih.govresearchgate.netnih.gov Heterocyclic aldehydes are frequently used as key components in a variety of MCRs to produce diverse molecular scaffolds. nih.gov

While specific literature detailing the use of this compound in MCRs is specialized, its aldehyde functionality makes it a suitable candidate for established MCRs such as the Biginelli, Ugi, or Hantzsch reactions. For instance, in a potential Hantzsch-type pyrrole (B145914) synthesis, this compound could react with an amine, a β-ketoester, and an isocyanide, leading to highly substituted pyrrole derivatives. The proposed mechanism for such a reaction would likely involve initial Knoevenagel condensation between the aldehyde and the β-ketoester, followed by subsequent reactions with the other components to form the heterocyclic ring. nih.gov

The table below illustrates potential MCRs where this compound could serve as the aldehyde component.

| MCR Name | Other Components | Resulting Heterocycle |

| Biginelli Reaction | β-dicarbonyl compound, Urea or Thiourea | Dihydropyrimidinone |

| Hantzsch Dihydropyridine Synthesis | 2 equiv. β-ketoester, Ammonia (B1221849) | Dihydropyridine |

| Passerini Reaction | Carboxylic acid, Isocyanide | α-Acyloxy carboxamide |

| Ugi Reaction | Amine, Carboxylic acid, Isocyanide | α-Acylamino carboxamide |

This table presents potential, mechanistically plausible applications of this compound in well-known MCRs based on the typical reactivity of aldehydes.

Regioselective and Stereoselective Control in Compound Formation

Regioselectivity, the control over which position of a molecule reacts, is a critical aspect of synthesizing and functionalizing the 4,5-dichloroisothiazole system. rsc.orgwindows.net The electronic nature of the isothiazole ring and the influence of its substituents dictate the preferred sites for electrophilic or nucleophilic attack. In related compounds, such as 4,5-dichloro-3-trichloromethylisothiazole, nucleophilic substitution occurs selectively at the C5 position, leaving the chlorine at C4 intact. researchgate.netresearchgate.net This preference is attributed to the electronic stabilization of the intermediate formed during the substitution process.

This inherent regioselectivity is crucial when using this compound or its derivatives in subsequent reactions. For example, a nucleophilic addition to a derivative would be expected to occur at the C5 position.

Stereoselective control refers to the preferential formation of one stereoisomer over another. nih.gov In reactions involving the aldehyde group of this compound, such as a Grignard reaction or reduction, the formation of a new chiral center is possible. Achieving stereoselectivity in such cases often requires the use of chiral catalysts or auxiliaries that can direct the approach of the incoming nucleophile to one face of the carbonyl group.

Innovative Approaches in the Preparation of the Isothiazole Core

The construction of the isothiazole ring itself is a key focus of synthetic chemistry, with numerous methods developed for its assembly. medwinpublishers.comrsc.org

Cyclization Strategies for the Assembly of the Dichloroisothiazole Ring System

The formation of the isothiazole ring generally involves the cyclization of a precursor molecule containing the requisite nitrogen, sulfur, and carbon atoms in a specific arrangement. Modern strategies often employ transition-metal-free or metal-catalyzed processes to achieve this transformation. rsc.orgorganic-chemistry.org

One common approach is the [4+1] annulation, which combines a four-atom fragment with a one-atom fragment. For instance, a user-friendly synthesis of 3,5-disubstituted isothiazoles proceeds from β-ketodithioesters or β-ketothioamides and ammonium (B1175870) acetate through a sequence of imine formation, cyclization, and aerial oxidation. organic-chemistry.org To achieve the 4,5-dichloro substitution pattern, this strategy would need to be adapted to start with a precursor already containing the dichlorinated carbon backbone.

Another innovative method involves a three-component reaction of enaminoesters, a sulfur source, and a bromodifluoro-reagent to yield substituted isothiazoles, demonstrating the formation of C-S, C-N, and N-S bonds in a single process. acs.org

Functional Group Interconversions Leading to the Carbaldehyde Moiety

The introduction of the carbaldehyde group at the C3 position is a critical step. This is typically achieved through the functional group interconversion of a more stable precursor, such as a carboxylic acid or an alcohol.

A highly effective pathway starts from 4,5-Dichloroisothiazole-3-carboxylic acid. researchgate.net This acid can be converted to its more reactive derivative, 4,5-Dichloroisothiazole-3-carbonyl chloride. researchgate.netresearchgate.net The subsequent selective reduction of this acyl chloride, for example, via a Rosenmund reduction (catalytic hydrogenation using a poisoned catalyst), would yield the desired this compound. Alternatively, selective reduction of the carboxylic acid itself can be achieved using reagents like borane (BH3). researchgate.net

Another viable route is the oxidation of the corresponding alcohol, (4,5-Dichloroisothiazol-3-yl)methanol. Mild oxidizing agents such as pyridinium chlorochromate (PCC) or a TEMPO-catalyzed oxidation system are suitable for converting primary alcohols to aldehydes without over-oxidation to the carboxylic acid. d-nb.infogoogle.com

Optimization of Reaction Conditions and Catalyst Integration in Synthesis

A notable example of process optimization is in the synthesis of the key precursor, 4,5-Dichloroisothiazole-3-carbonyl chloride, from its corresponding carboxylic acid. researchgate.net Initial methods required a large excess of thionyl chloride (SOCl₂) and long reaction times. researchgate.net An improved procedure was developed that significantly enhances the efficiency of this conversion.

The table below details the optimization of this key synthetic step.

| Parameter | Original Conditions | Optimized Conditions |

| Reagent | Thionyl Chloride (SOCl₂) | Thionyl Chloride (SOCl₂) |

| Stoichiometry | 5-15 equivalents | 1.2 equivalents |

| Catalyst | None | Catalytic DMF |

| Reaction Time | 16 hours | 3 hours |

| Yield | Not specified | 98% |

| Reference | researchgate.net | researchgate.net |

This optimization, involving the addition of a catalytic amount of dimethylformamide (DMF), not only reduces the amount of the corrosive thionyl chloride required but also drastically shortens the reaction time while achieving a near-quantitative yield. researchgate.net Such improvements are critical for developing sustainable and scalable synthetic routes. Furthermore, the use of solid-supported catalysts or microwave irradiation are modern techniques that can be applied to further enhance the efficiency of synthesizing heterocyclic compounds. nih.govnih.govorganic-chemistry.org

Considerations for Process Development and Scalable Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough evaluation of various synthetic routes, focusing on safety, cost-effectiveness, robustness, and environmental impact. The most direct and plausible route to this aldehyde is the selective reduction of its corresponding acyl chloride, 4,5-dichloroisothiazole-3-carbonyl chloride. This precursor is readily synthesized from the commercially available 4,5-dichloroisothiazole-3-carboxylic acid. An improved procedure for this step involves using a catalytic amount of dimethylformamide (DMF) with just 1.2 equivalents of thionyl chloride, significantly reducing the reagent excess and reaction time compared to older methods, which is a critical improvement for large-scale manufacturing. researchgate.net

The primary challenge in the scalable synthesis of this compound lies in the selective reduction of the highly reactive acyl chloride intermediate without over-reduction to the corresponding alcohol. Two principal methodologies are considered for this transformation on a large scale: catalytic hydrogenation (the Rosenmund reduction) and reduction using stoichiometric, sterically hindered metal hydrides.

Catalytic Hydrogenation (Rosenmund Reduction)

The Rosenmund reduction is a well-established industrial method for converting acyl chlorides to aldehydes via catalytic hydrogenation. wikipedia.orgbyjus.com The reaction is performed using a heterogeneous catalyst, typically palladium supported on barium sulfate (Pd/BaSO₄), which is intentionally "poisoned" with a substance like quinoline-sulfur or thiourea. wikipedia.orgyoutube.com This poisoning is crucial as it deactivates the catalyst just enough to prevent the subsequent reduction of the newly formed aldehyde to an alcohol. byjus.comjk-sci.com

For process development, key parameters to optimize include:

Catalyst Activity and Loading: The preparation of the Rosenmund catalyst is critical. The low surface area of barium sulfate helps moderate the palladium's activity, and the precise amount of poison must be controlled to ensure consistent yields and prevent over-reduction. wikipedia.orgjk-sci.com Catalyst loading will be a balance between reaction rate and cost.

Reaction Conditions: The reaction must be conducted under strictly anhydrous conditions to prevent the hydrolysis of the acyl chloride back to the carboxylic acid. jk-sci.com Solvents like toluene or xylene are typically used. juniperpublishers.com Efficient removal of the hydrogen chloride (HCl) byproduct is necessary, often achieved by bubbling hydrogen gas through the reaction mixture or by adding a non-nucleophilic base. juniperpublishers.com

Safety and Handling: The primary safety concern is the use of hydrogen gas, which is highly flammable and can form explosive mixtures with air. acsgcipr.org Industrial-scale hydrogenations require specialized high-pressure reactors and rigorous safety protocols. The catalyst itself can be pyrophoric when dry and must be handled with care. acsgcipr.org

Hydride-Based Reductions

Alternative routes involve the use of sterically hindered and less reactive hydride reagents that can selectively reduce the acyl chloride to the aldehyde. chemistrysteps.com Reagents such as Lithium tri(t-butoxy)aluminum hydride (LiAl(OtBu)₃H) or Diisobutylaluminium hydride (DIBAL-H) are effective for this transformation. blogspot.comchemistrysteps.com

Key considerations for scaling up hydride reductions include:

Cryogenic Temperatures: To achieve high selectivity and prevent over-reduction, these reactions must be maintained at very low temperatures, typically -78 °C. chemistrysteps.comblogspot.commasterorganicchemistry.com Implementing and maintaining such cryogenic conditions in large-scale reactors is a significant engineering challenge and a major contributor to operational costs.

Stoichiometry and Quenching: These reagents are used in stoichiometric amounts, leading to a higher volume of chemical waste compared to catalytic methods. The reaction quench must be carefully controlled, as it is often highly exothermic.

Workup and Purification: The workup for hydride reductions can be complex, often involving the management of aluminum salt byproducts.

The choice between these methodologies for the scalable synthesis of this compound would depend on a detailed techno-economic analysis. While the Rosenmund reduction involves higher capital costs for specialized hydrogenation equipment and stringent safety measures, its catalytic nature, milder temperature requirements, and potentially simpler workup could make it more cost-effective and sustainable for large-volume production.

Table 1: Comparison of Potential Scalable Synthetic Routes

| Parameter | Rosenmund Reduction (Catalytic Hydrogenation) | Hindered Hydride Reduction (e.g., DIBAL-H) |

|---|---|---|

| Reagents | H₂, Pd/BaSO₄ (poisoned) | LiAl(OtBu)₃H or DIBAL-H |

| Stoichiometry | Catalytic | Stoichiometric |

| Temperature | Ambient to elevated (e.g., 40-80 °C) | Cryogenic (typically -78 °C) |

| Key Advantages | Atom-economical (catalytic), milder temperatures, established industrial process. acsgcipr.org | High selectivity, avoids handling of flammable H₂ gas directly. |

| Key Disadvantages | Requires high-pressure hydrogenation equipment, handling of flammable H₂ gas, pyrophoric catalyst. acsgcipr.org | Requires cryogenic infrastructure, generates significant metal salt waste, complex/exothermic quench. |

| Scalability Outlook | Favorable for large, continuous production due to lower operating costs post-investment. | More suitable for smaller to medium batch production; scalability limited by cost and engineering of low-temperature reactors. |

Table 2: Key Process Parameters for a Scalable Rosenmund Reduction

| Parameter | Consideration for Process Development | Potential Impact on Scalability |

|---|---|---|

| Solvent | Anhydrous, high-boiling point (e.g., Toluene, Xylene). juniperpublishers.com | Solvent recovery and recycling are crucial for cost and environmental footprint. |

| Temperature Control | Reaction is typically exothermic; requires efficient heat removal. | Runaway reactions are a major safety hazard; reactor design is critical. |

| Pressure (H₂) | Optimized to balance reaction rate with safety and equipment limitations. | Higher pressures increase reaction rate but require more robust and expensive reactors. |

| Catalyst Deactivation | Monitoring catalyst lifecycle and potential for regeneration or disposal. | Impacts process consistency and operating costs. |

| Byproduct (HCl) Removal | Efficient sparging with H₂ or addition of a base to prevent catalyst inhibition and side reactions. juniperpublishers.com | Affects reaction efficiency and downstream purification requirements. |

| Product Isolation | Filtration to remove the heterogeneous catalyst followed by distillation or crystallization. | Purification method will determine final product purity and overall process yield. |

Elucidation of Chemical Reactivity and Mechanistic Pathways of 4,5 Dichloroisothiazol 3 Carbaldehyde

Reactivity Profiling of the Carbaldehyde Functional Group

The aldehyde functional group at the C3 position of the isothiazole (B42339) ring is a key site for synthetic elaboration. Its electrophilic carbon atom readily participates in nucleophilic addition and condensation reactions, and the group as a whole can be subjected to both oxidation and reduction.

The carbaldehyde group of 4,5-Dichloroisothiazol-3-carbaldehyde is an ideal substrate for condensation reactions with active methylene (B1212753) compounds, most notably the Knoevenagel condensation. nih.govnih.gov This reaction involves the nucleophilic addition of a carbanion, generated from a compound with a methylene group flanked by two electron-withdrawing groups, to the aldehyde. bohrium.com The resulting intermediate typically undergoes spontaneous dehydration to yield a stable α,β-unsaturated product. scirp.org

Commonly employed active methylene compounds for this transformation include malononitrile, ethyl cyanoacetate, and derivatives of malonic and barbituric acids. nih.govscirp.org The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine, triethylamine) or an ammonium (B1175870) salt, to facilitate the deprotonation of the active methylene compound without promoting self-condensation of the aldehyde. researchgate.nettue.nl The resulting vinyl-isothiazole derivatives are valuable intermediates, as the newly formed carbon-carbon double bond can participate in subsequent cyclization or polymerization reactions. nih.gov The general mechanism involves the base-catalyzed formation of a nucleophilic carbanion from the active methylene compound, which then attacks the electrophilic carbonyl carbon of the isothiazole-3-carbaldehyde. This is followed by protonation to form an aldol-type intermediate, which readily eliminates a molecule of water to produce the final condensed product. nih.gov

The aldehyde functional group exists in an intermediate oxidation state, allowing for both its oxidation to a carboxylic acid and its reduction to a primary alcohol.

Reduction: The reduction of the carbaldehyde group to a primary alcohol, (4,5-dichloroisothiazol-3-yl)methanol, can be achieved using standard hydride-donating reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent suitable for this transformation. In a closely related compound, (4,5-dichloroisothiazol-3-yl) methyl ketone, the keto group was successfully reduced to a secondary alcohol using sodium borohydride in 2-propanol, demonstrating the compatibility of this reagent with the dichloroisothiazole ring system. researchgate.net This suggests that this compound would undergo a similar clean reduction under mild conditions.

Oxidation: Oxidation of the aldehyde yields the corresponding 4,5-dichloroisothiazole-3-carboxylic acid. This transformation can be accomplished with a variety of common oxidizing agents used for aldehydes, such as potassium permanganate (B83412) (KMnO₄) or chromium-based reagents. The resulting carboxylic acid is a stable and synthetically useful derivative, serving as a precursor for the synthesis of esters and amides. researchgate.net While direct oxidation of the 3-carbaldehyde is not explicitly detailed in the provided literature, the extensive use of 4,5-dichloroisothiazole-3-carboxylic acid and its derivatives (e.g., the acid chloride) in further synthesis confirms that this oxidation is a fundamental and accessible transformation. researchgate.net

Transformations Involving the 4,5-Dichloroisothiazole Ring System

The 4,5-dichloroisothiazole ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic attack. The chlorine atoms serve as effective leaving groups, enabling a range of substitution and annulation reactions.

The chlorine atoms on the isothiazole ring can be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. Research on the closely related compound, 4,5-dichloro-3-trichloromethylisothiazole, has shown that the chlorine atom at the C5 position is significantly more reactive towards nucleophiles than the chlorine at the C4 position. researchgate.net This regioselectivity is attributed to the ability of the ring sulfur and nitrogen atoms to stabilize the negative charge of the Meisenheimer intermediate formed during the attack at C5.

Reactions of 4,5-dichloro-3-trichloromethylisothiazole with heterocyclic secondary amines such as piperidine, morpholine, pyrrolidine, and piperazine (B1678402) in dimethylformamide (DMF) resulted in the selective replacement of the 5-chlorine atom, affording the corresponding 5-amino-4-chloro-3-trichloromethylisothiazoles in high yields (81–96%). researchgate.net It is expected that this compound would exhibit identical regioselectivity in its SNAr reactions. This selective functionalization provides a powerful method for introducing diverse substituents at the C5 position while leaving the C4 chlorine available for subsequent transformations.

| Nucleophile | Product | Yield (%) |

|---|---|---|

| Piperidine | 5-(Piperidin-1-yl)-4-chloro-3-trichloromethylisothiazole | 96 |

| Morpholine | 4-(4-Chloro-3-(trichloromethyl)isothiazol-5-yl)morpholine | 92 |

| Pyrrolidine | 5-(Pyrrolidin-1-yl)-4-chloro-3-trichloromethylisothiazole | 81 |

| Piperazine | 1-(4-Chloro-3-(trichloromethyl)isothiazol-5-yl)piperazine | 84 |

Table 1. Nucleophilic Aromatic Substitution Reactions on 4,5-dichloro-3-trichloromethylisothiazole, a close analog of this compound. Data sourced from Potkin, V. I., et al. (2008). researchgate.net

The isothiazole ring itself can participate in cycloaddition reactions to construct more complex, fused heterocyclic systems. For instance, isothiazoles have been shown to undergo [2+2] cycloaddition reactions with diphenylketene (B1584428) to afford novel fused β-lactam systems. researchgate.net This reactivity highlights the potential of the C4=C5 double bond of the isothiazole ring to act as a dienophile or dipolarophile.

Furthermore, the aldehyde group can be used strategically to facilitate annulation reactions. A common strategy involves an initial Knoevenagel condensation of the aldehyde with an active methylene compound to generate a 1,3-diene system tethered to the isothiazole ring. This newly formed diene can then undergo an intramolecular Diels-Alder reaction or other pericyclic processes to form a fused ring system. nih.gov This sequential Knoevenagel condensation/cyclization approach is a powerful tool for building polycyclic heterocycles from aromatic aldehydes. nih.govnih.gov

Cross-Coupling Strategies Employing Isothiazole Derivatives

The chlorine atoms at the C4 and C5 positions of the isothiazole ring serve as excellent handles for transition-metal-catalyzed cross-coupling reactions, which are fundamental tools for carbon-carbon bond formation. mdpi.com Reactions such as the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings allow for the introduction of aryl, vinyl, and alkynyl groups, respectively. wikipedia.orgorganic-chemistry.orgnih.gov

Suzuki-Miyaura Coupling: This reaction pairs the dihalo-isothiazole with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov Studies on the analogous 3,5-dichloro-1,2,4-thiadiazole (B1299824) have shown that Suzuki coupling can be performed regioselectively, with the C5 position being more reactive. nih.gov By controlling the reaction conditions (e.g., temperature, stoichiometry of the boronic acid), it is possible to achieve either mono- or di-arylation, providing access to a wide range of substituted isothiazoles. nih.govmdpi.commdpi.com

Mizoroki-Heck Reaction: The Heck reaction couples the halo-isothiazole with an alkene using a palladium catalyst and a base to form a vinyl-substituted isothiazole. wikipedia.orgorganic-chemistry.org This reaction is highly valuable for creating substituted styrenes and other vinyl-arenes attached to the heterocyclic core. nih.govnih.gov

Sonogashira Coupling: This coupling reaction involves a palladium catalyst and a copper(I) co-catalyst to link the halo-isothiazole with a terminal alkyne. wikipedia.orgorganic-chemistry.org The Sonogashira reaction is a highly reliable method for synthesizing arylalkynes and conjugated enynes, which are important structures in materials science and medicinal chemistry. nih.govlibretexts.orgbeilstein-journals.org

Kinetic and Thermodynamic Aspects of Reaction Pathways

The elucidation of chemical reactivity and mechanistic pathways for any compound is incomplete without a thorough understanding of the kinetic and thermodynamic aspects that govern its transformations. For this compound, these principles dictate the feasibility, rate, and outcome of its various reactions. While specific experimental kinetic and thermodynamic data for this compound are not extensively detailed in publicly accessible literature, a discussion of the governing principles can be established based on the reactivity of analogous isothiazole derivatives and fundamental chemical concepts.

The reactivity of the 4,5-dichloroisothiazole core is influenced by the electron-withdrawing nature of the chlorine atoms and the sulfur-nitrogen bond, making the ring susceptible to various transformations. For instance, studies on related 3,4-dichloroisothiazole derivatives have shown that their hydrolysis follows first-order kinetics. researchgate.netnih.govproquest.com This suggests that the rate of reaction is dependent on the concentration of the isothiazole compound itself, a common scenario in nucleophilic substitution and addition reactions.

The presence of the aldehyde group at the 3-position of this compound introduces additional reaction pathways, primarily involving nucleophilic additions to the carbonyl carbon. The kinetics of such reactions would be influenced by the steric hindrance around the aldehyde and the electronic effects of the dichloroisothiazole ring.

To illustrate the interplay between kinetic and thermodynamic control in a hypothetical reaction of this compound, consider its reaction with a nucleophile that could potentially attack either the aldehyde carbon or one of the chlorinated carbons on the isothiazole ring.

Hypothetical Reaction Data for Nucleophilic Attack on this compound

| Reaction Pathway | Product | Activation Energy (Ea) | Relative Rate (k) | Product Stability (ΔG°) |

|---|---|---|---|---|

| Kinetic Pathway | Kinetic Product | Lower | Faster | Less Stable |

| Thermodynamic Pathway | Thermodynamic Product | Higher | Slower | More Stable |

Note: This table is illustrative and does not represent actual experimental data.

In this hypothetical scenario, the kinetic product would be formed more rapidly due to a lower activation energy barrier. However, if the reaction is allowed to proceed at a higher temperature or for a longer duration, the system may reach equilibrium, favoring the formation of the more stable thermodynamic product.

Thermodynamic Parameters for a Hypothetical Reaction

| Parameter | Description | Influence on Spontaneity |

|---|---|---|

| ΔH (Enthalpy Change) | Heat absorbed or released during the reaction. | Exothermic reactions (negative ΔH) are generally favored. |

| ΔS (Entropy Change) | Change in the degree of disorder of the system. | Reactions that increase disorder (positive ΔS) are favored. |

Note: This table provides a general overview of thermodynamic parameters and their influence.

Computational and Theoretical Chemistry Approaches Applied to 4,5 Dichloroisothiazol 3 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic and electronic levels. By solving approximations of the Schrödinger equation, these methods can determine a molecule's geometric and electronic properties with high accuracy.

Density Functional Theory (DFT) has become a popular and effective method for evaluating the structural characteristics of π-conjugated systems and other organic molecules. nih.gov It is widely used to calculate the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. For 4,5-Dichloroisothiazol-3-carbaldehyde, DFT calculations, often using functionals like B3LYP, can predict key structural parameters. researchgate.netmdpi.com The process of geometry optimization involves adjusting the positions of the atoms until a stationary point on the potential energy surface is found, representing the most stable arrangement of the molecule.

These calculations provide precise data on bond lengths, bond angles, and dihedral angles. For instance, theoretical calculations for related isothiazole (B42339) and benzothiazole (B30560) derivatives have shown excellent agreement with experimental data obtained from X-ray crystallography. rsc.orgresearchgate.net This validation underscores the reliability of DFT in predicting the molecular structure of this compound.

Table 1: Predicted Geometrical Parameters for Isothiazole Derivatives from DFT Calculations

| Parameter | Description | Typical Calculated Value (Å or °) |

|---|---|---|

| C=C | Carbon-Carbon double bond in the ring | ~1.36 Å |

| C-S | Carbon-Sulfur single bond in the ring | ~1.72 Å |

| N-S | Nitrogen-Sulfur single bond in the ring | ~1.65 Å |

| C-Cl | Carbon-Chlorine single bond | ~1.73 Å |

| C-C=O | Bond angle involving the aldehyde group | ~124° |

| Cl-C-C | Bond angle involving a chlorine atom | ~128° |

Note: The values in the table are representative of calculations performed on similar halogenated isothiazole structures and serve as an illustrative example.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics, without the use of experimental data or empirical parameters. numberanalytics.comdtic.mil These methods are crucial for studying the electronic properties of molecules, such as the distribution of electrons and the shapes and energies of molecular orbitals.

For this compound, ab initio calculations can be used to generate a Molecular Electrostatic Potential (MEP) map. rsc.org The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. researchgate.net In halogenated heterocyclic compounds, the electronegative chlorine, nitrogen, and oxygen atoms typically correspond to regions of negative potential, while hydrogen atoms are associated with positive potential. mdpi.com This analysis is vital for understanding non-covalent interactions and predicting sites of chemical reactivity. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of different molecular conformations and the study of intermolecular interactions. researchgate.netmdpi.com

For this compound, MD simulations can be used to analyze the conformational flexibility, particularly the rotation of the aldehyde group relative to the dichloroisothiazole ring. These simulations can reveal the most stable conformations and the energy barriers between them. Furthermore, MD is a powerful tool for studying how the molecule interacts with its environment, such as solvent molecules or a biological receptor. nih.gov By simulating these interactions, researchers can gain a deeper understanding of the molecule's behavior in solution and its potential to form non-covalent bonds, like hydrogen or halogen bonds, which are critical for molecular recognition phenomena. researchgate.net

Frontier Molecular Orbital (FMO) Theory for Prediction of Reactivity and Reaction Sites

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor (electrophile). youtube.com

The energies of the HOMO and LUMO and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are key descriptors of a molecule's reactivity and stability. acs.org

HOMO Energy (EHOMO): A higher HOMO energy indicates a greater willingness to donate electrons.

LUMO Energy (ELUMO): A lower LUMO energy suggests a greater ability to accept electrons.

Energy Gap (ΔE = ELUMO – EHOMO): A small energy gap is associated with high chemical reactivity, lower kinetic stability, and higher polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov

DFT calculations are commonly used to determine these orbital energies for molecules like this compound. researchgate.net The spatial distribution of the HOMO and LUMO can also identify the specific atoms or regions of the molecule most likely to be involved in chemical reactions. nih.gov

Table 2: Representative FMO Parameters for Thiazole (B1198619) Derivatives

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 3.5 to 5.0 eV |

Note: Values are illustrative, based on published data for related thiazole and chalcone (B49325) structures, and indicate the typical range for such compounds. mdpi.comacs.orgnih.gov

Computational Design and Virtual Screening of Novel Derivatives

The core structure of this compound serves as a valuable scaffold for the computational design of new molecules with potentially enhanced properties. nih.gov Computational design involves the in silico modification of the parent molecule by adding, removing, or substituting various functional groups to create a library of novel derivatives.

This library can then be subjected to virtual screening, a process that uses computational methods to rapidly assess the potential of these derivatives for a specific application, such as binding to a biological target. nih.govnih.gov Techniques like molecular docking are employed to predict how each derivative might bind to the active site of a protein or enzyme. rsc.org This approach allows researchers to evaluate thousands of potential compounds without the need for immediate chemical synthesis, saving significant time and resources. nih.gov By prioritizing candidates with the most promising computational profiles (e.g., high binding affinity, favorable interactions), virtual screening accelerates the discovery of new lead compounds for further experimental investigation. biotech-asia.org

Advanced Spectroscopic Characterization and Structural Elucidation of 4,5 Dichloroisothiazol 3 Carbaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Insights

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of 4,5-Dichloroisothiazol-3-carbaldehyde and its derivatives in solution. Analysis of ¹H and ¹³C NMR spectra provides fundamental information about the chemical environment of each nucleus, allowing for unambiguous assignment of the molecular skeleton.

In derivatives of this compound, the isothiazole (B42339) ring's carbon atoms exhibit characteristic chemical shifts in ¹³C NMR spectra. The quaternary carbons, C4 and C5, bearing the chlorine atoms, and the C3 carbon attached to the substituent, typically resonate in distinct regions, confirming the presence of the 4,5-dichloroisothiazole fragment. For instance, in a series of 3-substituted derivatives, these carbons appear at δ 101.8–115.5 ppm, 118.1–123.3 ppm, and 146.2–149.1 ppm. rsc.org The aldehyde proton in the parent compound is expected to appear as a singlet in the downfield region of the ¹H NMR spectrum, typically around δ 9-10 ppm, due to the deshielding effect of the carbonyl group.

To gain deeper insights into the three-dimensional structure and conformational preferences, advanced NMR experiments such as the Nuclear Overhauser Effect (NOE) spectroscopy are employed. wikipedia.org NOE enhancements occur between protons that are close in space, irrespective of their bonding connectivity. wikipedia.org By irradiating a specific proton and observing which other protons show an enhanced signal, through-space proximities can be established. This is particularly useful for determining the preferred orientation of the aldehyde group relative to the isothiazole ring or the stereochemistry of more complex derivatives.

Table 1: Representative ¹³C NMR Chemical Shifts for the 4,5-Dichloroisothiazole Moiety in Derivatives. Data sourced from studies on various 3-substituted 4,5-dichloroisothiazole derivatives. rsc.org

| Carbon Atom | Chemical Shift Range (ppm) |

| C3 | 146.2–149.1 |

| C4 | 118.1–123.3 |

| C5 | 101.8–115.5 |

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Formula Confirmation

Mass spectrometry is an essential tool for determining the molecular weight and confirming the elemental composition of this compound and its derivatives. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula by comparing the experimental mass to the calculated mass.

The fragmentation patterns observed in the mass spectrum, often generated by techniques like Electron Ionization (EI), offer valuable structural information. The fragmentation of the this compound molecular ion would likely proceed through several characteristic pathways. These include:

Loss of the aldehyde group: Cleavage of the C-C bond between the isothiazole ring and the carbaldehyde group, resulting in the loss of a CHO radical (29 Da).

Loss of chlorine atoms: Sequential loss of chlorine radicals (35/37 Da) is a common fragmentation pathway for chlorinated compounds. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) provides a distinctive signature in the mass spectrum for fragments containing chlorine atoms.

Ring cleavage: The isothiazole ring itself can undergo fragmentation, leading to the formation of smaller, characteristic ions.

Analysis of these fragmentation pathways helps to piece together the molecular structure and confirm the identity of the compound and its derivatives.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful method for identifying functional groups and characterizing the nature of chemical bonds within a molecule. nih.govyoutube.com For this compound, these techniques provide clear signatures for its key structural features.

The most prominent absorption band in the IR spectrum is expected to be the C=O stretching vibration of the aldehyde group. This typically appears as a strong band in the region of 1660-1700 cm⁻¹, with its exact position influenced by conjugation with the isothiazole ring. mdpi.com The C-H stretch of the aldehyde group usually gives rise to one or two weaker bands in the 2700-2900 cm⁻¹ region. mdpi.com

Other important vibrations include:

C-Cl stretching: The vibrations associated with the carbon-chlorine bonds are expected in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.

Isothiazole ring vibrations: The C=N and C=C stretching vibrations within the aromatic isothiazole ring will produce a series of bands, usually in the 1400-1600 cm⁻¹ range.

Raman spectroscopy provides complementary information. While the C=O stretch is often weaker in Raman spectra compared to IR, the vibrations of the isothiazole ring and the C-Cl bonds can be strong and well-defined, aiding in a comprehensive structural characterization. nih.govnih.gov

Table 2: Expected Vibrational Frequencies for this compound.

| Functional Group / Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aldehyde C=O | Stretch | 1660 - 1700 | IR (Strong), Raman (Weak) |

| Aldehyde C-H | Stretch | 2700 - 2900 | IR (Weak) |

| Isothiazole Ring | C=N, C=C Stretches | 1400 - 1600 | IR, Raman |

| C-Cl | Stretch | 600 - 800 | IR, Raman |

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture and Intermolecular Interactions (e.g., Halogen Bonding, π-Stacking)

For derivatives of this compound, X-ray diffraction studies have revealed the critical role of non-covalent interactions in dictating the crystal packing. rsc.orgrsc.org A recurrent and significant interaction is π-stacking between the electron-deficient 4,5-dichloroisothiazole rings of adjacent molecules. rsc.org This interaction plays a crucial role in the organization of the molecules in the crystal lattice.

Furthermore, the presence of chlorine atoms on the isothiazole ring facilitates the formation of halogen bonds. chemrxiv.orgresearchgate.netresearchgate.netnih.gov A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom, or the π-electrons of an aromatic ring. nih.gov These directional interactions, along with other weaker forces like C-H···O or C-H···N hydrogen bonds, contribute to the formation of complex and stable supramolecular assemblies in the solid state. mdpi.commdpi.com The study of these interactions is vital for understanding the material's properties and for crystal engineering applications. rsc.orgnih.gov

Spectroscopic Techniques for In Situ Reaction Monitoring

The synthesis of this compound and its derivatives can be monitored in real-time using in situ spectroscopic techniques. mdpi.com These methods allow for the tracking of reactant consumption, intermediate formation, and product generation without the need for sampling and offline analysis. mdpi.comed.ac.uk This provides valuable kinetic and mechanistic data, enabling better control and optimization of the reaction conditions.

FTIR and Raman Spectroscopy: Probes can be inserted directly into the reaction vessel to acquire IR or Raman spectra at regular intervals. mdpi.comirdg.org The characteristic vibrational bands of the starting materials, intermediates, and the final product can be monitored. For example, the appearance and increase in the intensity of the aldehyde C=O stretching band around 1660-1700 cm⁻¹ would indicate the formation of this compound.

NMR Spectroscopy: Low-field benchtop NMR spectrometers are increasingly used for real-time reaction monitoring. analytik.news By flowing the reaction mixture through a flow cell within the spectrometer, ¹H NMR spectra can be acquired continuously. This allows for the quantification of different species in the reaction mixture by integrating their respective signals, providing detailed kinetic profiles. analytik.news

These process analytical technologies (PAT) are invaluable for developing more efficient, safer, and reproducible synthetic processes. mdpi.com

Strategic Applications of 4,5 Dichloroisothiazol 3 Carbaldehyde As a Versatile Synthetic Building Block

Precursor in the Synthesis of Diverse Heterocyclic Compound Libraries

The aldehyde functional group is a cornerstone of many classical and modern synthetic transformations, particularly in multicomponent reactions (MCRs) that allow for the rapid assembly of complex molecules in a single step. nih.govnih.govmdpi.com The presence of the aldehyde on the stable 4,5-dichloroisothiazole ring allows this specific structural motif to be incorporated into a variety of heterocyclic scaffolds, making it an ideal starting material for generating libraries of novel compounds for screening purposes.

Dihydropyridines: The Hantzsch synthesis is a classic and widely used multicomponent reaction for the preparation of 1,4-dihydropyridines (DHPs), a class of compounds well-known for their cardiovascular applications. This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. Based on analogous reactions with similar structures, 4,5-Dichloroisothiazol-3-carbaldehyde is expected to serve as a suitable aldehyde component in this synthesis. For instance, the closely related 2,4-dichloro-1,3-thiazole-5-carboxaldehyde has been successfully used to produce a range of DHP derivatives, demonstrating the feasibility of incorporating dichlorinated heteroaromatic aldehydes into the Hantzsch reaction.

Interactive Data Table: Synthesis of Dihydropyridine Derivatives from a Dichloro-substituted Heterocyclic Aldehyde

This table presents data from the synthesis of dihydropyridines using an analogous compound, 2,4-dichloro-1,3-thiazole-5-carboxaldehyde, illustrating the expected outcomes for reactions involving this compound.

| Aldehyde Component | β-Ketoester | Product | Yield (%) |

| 2,4-dichloro-1,3-thiazole-5-carboxaldehyde | Methyl acetoacetate | Dimethyl 1,4-dihydro-2,6-dimethyl-4-(2,4-dichloro-1,3-thiazolyl)-3,5-pyridinedicarboxylate | 85 |

| 2,4-dichloro-1,3-thiazole-5-carboxaldehyde | Ethyl acetoacetate | Diethyl 1,4-dihydro-2,6-dimethyl-4-(2,4-dichloro-1,3-thiazolyl)-3,5-pyridinedicarboxylate | 88 |

| 2,4-dichloro-1,3-thiazole-5-carboxaldehyde | Isopropyl acetoacetate | Diisopropyl 1,4-dihydro-2,6-dimethyl-4-(2,4-dichloro-1,3-thiazolyl)-3,5-pyridinedicarboxylate | 82 |

| 2,4-dichloro-1,3-thiazole-5-carboxaldehyde | tert-Butyl acetoacetate | Di-tert-butyl 1,4-dihydro-2,6-dimethyl-4-(2,4-dichloro-1,3-thiazolyl)-3,5-pyridinedicarboxylate | 75 |

Pyrans: Polyfunctionalized 4H-pyrans are another important class of heterocycles that can be readily synthesized via multicomponent reactions. The typical reaction involves an aldehyde, malononitrile, and an active methylene (B1212753) compound such as a 1,3-dicarbonyl. The reaction proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the active methylene compound and subsequent cyclization. This compound is a prime candidate for this reaction, enabling the synthesis of novel 4H-pyran derivatives bearing the dichloroisothiazole substituent at the 4-position.

Pyrazoles: While direct one-pot synthesis of pyrazoles from an aldehyde is less common, this compound can serve as a key precursor in a two-step sequence. First, a Claisen-Schmidt or similar condensation reaction with an appropriate ketone (e.g., acetophenone) would yield an α,β-unsaturated ketone, a chalcone (B49325) analogue. These chalcone intermediates are well-established precursors for pyrazole (B372694) synthesis. Subsequent reaction with hydrazine (B178648) or substituted hydrazines would lead to cyclization, affording a variety of 3,5-disubstituted pyrazoles where one of the substituents is the 4,5-dichloroisothiazole group.

The reactivity of this compound extends to the formation of more complex fused heterocyclic systems.

Chromenes: The synthesis of tetrahydro-4H-chromene derivatives is often achieved through a one-pot, three-component reaction of an aldehyde, malononitrile, and a cyclic 1,3-dicarbonyl compound such as dimedone or 4-hydroxycoumarin. nih.gov In this context, this compound can be employed as the aldehyde component to generate a library of chromene derivatives functionalized with the isothiazole (B42339) moiety. These structures are of interest due to the wide range of biological activities associated with the chromene scaffold. nih.gov

Chromenopyridines: Chromenopyridines are complex fused polycyclic systems that are valuable scaffolds in medicinal chemistry. rsc.orgnih.gov Their synthesis often involves multi-step pathways where aldehyde-derived intermediates are key. For example, this compound could be used to synthesize an enamine or a chalcone-like intermediate, which could then undergo further reactions and cyclizations with appropriate partners (such as aminocoumarins) to build the fused pyridine (B92270) ring onto a chromene framework. mdpi.com

Role in the Chemical Preparation of Complex Organic Molecules

The strategic value of this compound in the synthesis of complex molecules lies in its utility in multicomponent reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. nih.gov Aldehydes are among the most valuable substrates for MCRs due to the electrophilicity of the carbonyl carbon.

By employing a highly functionalized aldehyde like this compound, chemists can introduce a specific, structurally complex, and potentially bioactive fragment (the dichloroisothiazole ring) into a larger molecule with high atom economy and step efficiency. This approach allows for the rapid generation of molecular diversity and complexity from simple precursors, which is a key goal in modern organic synthesis and drug discovery. The aldehyde group can participate in a variety of MCRs beyond the Hantzsch and pyran syntheses, including the Ugi and Passerini reactions, further expanding its potential to create intricate and diverse molecular structures. nih.gov

Interactive Data Table: Versatile Reactions of the Aldehyde Group

| Reaction Type | Reactants | Resulting Functional Group/Scaffold |

| Knoevenagel Condensation | Active methylene compounds | α,β-Unsaturated system |

| Wittig Reaction | Phosphonium ylides | Alkene |

| Reductive Amination | Amines, reducing agent | Amine |

| Hantzsch Reaction | β-Ketoesters, ammonia | 1,4-Dihydropyridine |

| Biginelli Reaction | β-Dicarbonyl, Urea/Thiourea | Dihydropyrimidinone |

| Ugi Reaction | Amine, Isocyanide, Carboxylic acid | α-Acylamino amide |

Intermediate in the Synthesis of Agrochemical Research Targets

The isothiazole ring, particularly in its chlorinated form, is a known pharmacophore in the agrochemical industry. rsc.orgnih.govnih.gov The compound Isotianil, a commercialized fungicide, features a 3,4-dichloroisothiazole-5-carboxamide core and functions by activating plant defense responses. rsc.orgnih.gov Research has shown that other derivatives of 3,4- and 4,5-dichloroisothiazole exhibit potent fungicidal activity. rsc.orgnih.gov

In this context, this compound is a crucial intermediate for accessing these and other novel agrochemical candidates. The aldehyde functionality can be readily oxidized to the corresponding carboxylic acid, which is a direct precursor to the carboxamides found in compounds like Isotianil. ontosight.ai Furthermore, the aldehyde can be used to synthesize strobilurin analogues, a major class of fungicides, by constructing the necessary linker between the dichloroisothiazole headgroup and the strobilurin pharmacophore. rsc.orgnih.gov Its role as a versatile synthetic handle allows for the systematic modification of the molecule to optimize activity against various plant pathogens.

Exploitation in Early-Stage Medicinal Chemistry Synthesis Programs as a Scaffold

The isothiazole nucleus is considered a "privileged" scaffold in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets, leading to a broad range of potential therapeutic applications. thieme-connect.com Derivatives have been investigated for various activities, and the isothiazole ring can act as a bioisostere for other five-membered heterocycles.

This compound is an excellent starting point for medicinal chemistry programs aimed at exploring this scaffold. The aldehyde group provides a reactive handle for derivatization, allowing for the synthesis of large libraries of compounds through reactions like reductive amination, condensations, and Wittig reactions. The two chlorine atoms on the isothiazole ring offer additional opportunities for modification. The chlorine at the C-5 position is particularly susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine, alcohol, or thiol substituents. researchgate.net This dual reactivity—at both the aldehyde and the ring—enables the creation of a vast and diverse chemical space around the dichloroisothiazole core, making it a powerful tool for hit-to-lead optimization in drug discovery programs.

Q & A

Basic: How can researchers optimize the synthesis of 4,5-Dichloroisothiazol-3-carbaldehyde to improve yield and purity?

Methodological Answer:

Synthetic optimization requires a systematic approach:

- Stepwise Chlorination: Introduce chlorine atoms at positions 4 and 5 of the isothiazole ring using controlled chlorinating agents (e.g., Cl₂ gas or N-chlorosuccinimide) under inert conditions to avoid over-chlorination.

- Aldehyde Protection: Protect the aldehyde group during synthesis using trimethylsilyl (TMS) groups to prevent side reactions. Deprotection can be achieved via mild acidic hydrolysis.

- Purification: Employ column chromatography with a polar stationary phase (silica gel) and a gradient elution system (hexane:ethyl acetate) to isolate the compound. Validate purity via HPLC with a C18 column and UV detection at 254 nm .

Advanced: What spectroscopic and computational methods are most effective for resolving contradictions in the electronic effects of substituents on the isothiazole ring?

Methodological Answer:

Contradictions in substituent effects can arise from competing inductive and resonance interactions. A combined approach is recommended:

- NMR Analysis: Use -NMR to assess electron-withdrawing effects of chlorine atoms on the aldehyde carbonyl carbon. Compare chemical shifts with non-chlorinated analogs.

- DFT Calculations: Perform density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces and visualize electron density redistribution.

- Correlation Studies: Statistically correlate Hammett σ constants with experimental spectral data to quantify substituent effects .

Basic: How should researchers design stability studies for this compound under varying pH and temperature conditions?

Methodological Answer:

- Experimental Matrix: Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 40°C, and 60°C for 24–72 hours.

- Degradation Monitoring: Use UV-Vis spectroscopy to track aldehyde oxidation (peak loss at ~280 nm) and LC-MS to identify degradation products (e.g., carboxylic acid derivatives).

- Kinetic Modeling: Apply first-order kinetics to calculate degradation rate constants () and half-life () under each condition .

Advanced: What strategies can address discrepancies in crystallographic data for this compound derivatives?

Methodological Answer:

Discrepancies often stem from disordered crystal packing or twinning. Mitigation strategies include:

- High-Resolution Data Collection: Use synchrotron radiation for datasets with .

- Refinement Protocols: Apply the SHELXL software with TWIN and BASF commands to model twinning and anisotropic displacement parameters. Validate with R-factor convergence () .

- Hydrogen Bond Analysis: Map intermolecular interactions using Mercury software to identify stabilizing forces affecting crystal symmetry .

Basic: How can researchers validate the biological activity of this compound in enzyme inhibition assays?

Methodological Answer:

- Enzyme Selection: Target thiol-dependent enzymes (e.g., cysteine proteases) due to the compound’s electrophilic aldehyde group.

- Assay Design: Use fluorogenic substrates (e.g., Z-FR-AMC for caspases) and measure inhibition via fluorescence quenching.

- Control Experiments: Include β-mercaptoethanol to confirm reversibility of inhibition, ruling out nonspecific thiol adduct formation .

Advanced: What mechanistic insights can be gained from studying the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. non-deuterated solvents (e.g., DMSO-d₆ vs. DMSO) to identify rate-determining steps.

- Leaving Group Analysis: Replace chlorine with other leaving groups (e.g., nitro or triflate) to assess their influence on transition-state geometry via Eyring plots.

- Computational Transition-State Modeling: Use Gaussian 16 to simulate SNAr pathways and identify steric/electronic barriers .

Basic: How should researchers handle conflicting solubility data for this compound in polar vs. non-polar solvents?

Methodological Answer:

- Solvent Screening: Test solubility in a solvent series (e.g., hexane, ethyl acetate, DMSO) via gravimetric analysis.

- Hansen Solubility Parameters (HSP): Calculate HSP values (, , ) to predict solubility in untested solvents.

- Thermodynamic Analysis: Determine Gibbs free energy () from solubility data to classify solvent interactions as enthalpy- or entropy-driven .

Advanced: What protocols ensure reproducibility in synthesizing metal complexes with this compound as a ligand?

Methodological Answer:

- Coordination Site Optimization: Use Job’s plot analysis to determine the ligand-to-metal ratio (e.g., 1:1 or 2:1) via UV-Vis titration.

- Stability Constants: Calculate log values using potentiometric titrations with a glass electrode and CHEAQS software.

- X-ray Absorption Spectroscopy (XAS): Probe metal-ligand bond distances and oxidation states at synchrotron beamlines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.